![molecular formula C6H6ClF3N2O2S B15111873 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B15111873.png)
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structure and properties. It contains a pyrazole ring substituted with a methyl group at the 5-position and a trifluoroethyl group at the 1-position. The sulfonyl chloride functional group at the 4-position makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1,3-diketone with hydrazine hydrate under reflux conditions yields the pyrazole ring.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through reaction with alcohols.
Thioethers: Formed through reaction with thiols.
Scientific Research Applications
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
- 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine
Uniqueness
The presence of the sulfonyl chloride group in 5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride distinguishes it from other similar compounds. This functional group imparts unique reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity
5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a novel compound that belongs to the pyrazole class of chemicals. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C6H8ClF3N3O2S with a molecular weight of approximately 239.67 g/mol. The structure features a sulfonyl chloride group, which is significant for its reactivity and potential biological interactions.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C₆H₈ClF₃N₃O₂S |
Molecular Weight | 239.67 g/mol |
SMILES | CC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl |
Antimicrobial Activity
Research has indicated that compounds containing trifluoroethyl groups often exhibit enhanced antimicrobial properties. A study on similar pyrazole derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound may also possess such activity.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely documented. One study highlighted the efficacy of related compounds in inhibiting cancer cell proliferation in vitro. For instance, compounds with a similar scaffold showed IC50 values in the micromolar range against several cancer cell lines (HeLa, CEM, L1210) . While specific data on this compound is limited, its structural similarity suggests potential anticancer activity.
The biological activity of this compound likely involves interactions with key molecular targets:
- Enzyme Inhibition : The sulfonyl chloride moiety may interact with nucleophilic sites on enzymes, leading to inhibition.
- Cell Signaling Modulation : Pyrazole derivatives can influence pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of similar pyrazole derivatives demonstrated promising results:
- Compound Evaluation : A series of pyrazole compounds were synthesized and tested for their biological activities.
- Results : Compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts.
Properties
Molecular Formula |
C6H6ClF3N2O2S |
---|---|
Molecular Weight |
262.64 g/mol |
IUPAC Name |
5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-4-5(15(7,13)14)2-11-12(4)3-6(8,9)10/h2H,3H2,1H3 |
InChI Key |
RZJDLJLPZIVEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.